Shermilamine C

Antitumor cytotoxicity Pyridoacridine SAR HCT‑116 proliferation assay

Shermilamine C is a sulfur‑containing, pentacyclic pyridoacridine alkaloid (molecular formula C₂₄H₂₂N₄O₂S, MW 430.5 g/mol) first isolated from a Fijian Cystodytes sp. ascidian.

Molecular Formula C24H22N4O2S
Molecular Weight 430.5 g/mol
CAS No. 158758-41-9
Cat. No. B12719387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameShermilamine C
CAS158758-41-9
Molecular FormulaC24H22N4O2S
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCC(=CC(=O)NCCC1=C2C3=C(C=CN=C3C4=C1SCC(=O)N4)C5=CC=CC=C5N2)C
InChIInChI=1S/C24H22N4O2S/c1-13(2)11-18(29)25-9-8-16-21-20-15(14-5-3-4-6-17(14)27-21)7-10-26-22(20)23-24(16)31-12-19(30)28-23/h3-7,10-11,27H,8-9,12H2,1-2H3,(H,25,29)(H,28,30)
InChIKeyHYPFBWXPSYPBCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Shermilamine C (CAS 158758-41-9): A Pyridoacridine Alkaloid with Quantifiable Biological Differentiation from Closest In‑Class Analogs


Shermilamine C is a sulfur‑containing, pentacyclic pyridoacridine alkaloid (molecular formula C₂₄H₂₂N₄O₂S, MW 430.5 g/mol) first isolated from a Fijian Cystodytes sp. ascidian [1]. It belongs to a well‑characterized family of marine DNA‑intercalating agents that inhibit topoisomerase II, yet within this class, Shermilamine C possesses a distinguishing 3‑methyl‑2‑butenamide side chain that imparts quantifiably different DNA‑binding, enzyme‑inhibitory, and cytotoxic properties relative to its closest analogs, including Shermilamine B, dehydrokuanoniamine B, kuanoniamine D, and cystodytin J [1][2]. These measurable differences have direct consequences for compound selection in mechanistic studies, SAR campaigns, and procurement decisions where precise potency‑selectivity trade‑offs must be managed.

Why Shermilamine C Cannot Be Interchanged with Shermilamine B or Other Pyridoacridines Without Altering Experimental Outcomes


Pyridoacridine alkaloids share a flat, polycyclic core that intercalates DNA, but the side‑chain substituent dictates quantitative potency and selectivity. In the only published direct head‑to‑head comparison of eight pyridoacridines assayed under identical conditions, Shermilamine C (bearing a 3‑methyl‑2‑butenamide side chain) exhibited an HCT‑116 cytotoxicity IC₅₀ of 16.3 μM, whereas Shermilamine B (acetamide side chain) gave an IC₅₀ of 13.8 μM—an 18% difference [1][2]. The same study demonstrated that Shermilamine C inhibited topoisomerase II‑mediated kDNA decatenation with an IC₉₀ of 138 μM, compared to 118 μM for Shermilamine B [1]. Even among structurally near‑identical compounds (e.g., Shermilamine B vs. C, differentiated by only three additional carbon atoms and one double bond in the side chain), substitution is not neutral because the side chain directly modulates DNA intercalation affinity, enzyme inhibition, and resultant cytotoxicity. Therefore, procuring or testing a generic “pyridoacridine” without specifying the exact congener risks introducing quantifiable shifts in both potency and mode‑of‑action readouts.

Shermilamine C Quantitative Differentiation Evidence: Head‑to‑Head Comparisons Against Closest Pyridoacridine Analogs


HCT‑116 Human Colon Tumor Cell Cytotoxicity: Shermilamine C vs. Shermilamine B, Kuanoniamine D, Dehydrokuanoniamine B, Cystodytin J, Eilatin, and Diplamine

In a single‑study, direct head‑to‑head comparison, Shermilamine C (compound 2) inhibited HCT human colon tumor cell proliferation with an IC₅₀ of 16.3 μM. This potency was 18% lower than that of Shermilamine B (IC₅₀ = 13.8 μM) and 52% lower than dehydrokuanoniamine B (IC₅₀ = 8.3 μM [1][2]. Among the eight pyridoacridines tested, Shermilamine C occupied a distinct intermediate potency tier, separated from both the high‑potency compounds (cystodytin J IC₅₀ = 1.6 μM; diplamine IC₅₀ ≈ 1.4 μM) and the weakest inhibitors (kuanoniamine D IC₅₀ = 7.8 μM). This graded potency ranking demonstrates that the 3‑methyl‑2‑butenamide side chain of Shermilamine C confers a specific, reproducibly measurable activity level that cannot be assumed for any other class member [1].

Antitumor cytotoxicity Pyridoacridine SAR HCT‑116 proliferation assay

Topoisomerase II Catalytic Inhibition Potency: Shermilamine C Exhibits the Weakest TOPO II Inhibition Among All Eight Tested Pyridoacridines

In the same head‑to‑head study, Shermilamine C inhibited topoisomerase II‑mediated decatenation of kinetoplast DNA with an IC₉₀ of 138 μM, making it the weakest TOPO II inhibitor among the seven pyridoacridines for which data were reported [1][2]. Shermilamine B inhibited TOPO II with an IC₉₀ of 118 μM (17% more potent), while cystodytin J (IC₉₀ = 8.4 μM) and diplamine (IC₉₀ = 9.2 μM) were approximately 16‑fold more potent [1]. The correlation between TOPO II inhibition and cytotoxicity was explicitly demonstrated in the study, confirming that the side‑chain structural difference directly translates into differential target engagement [1].

Topoisomerase II inhibition kDNA decatenation assay DNA damage mechanism

DNA Intercalation Affinity: The 3‑Methyl‑2‑Butenamide Side Chain of Shermilamine C Reduces DNA Binding Relative to Shermilamine B

Shermilamine C displaced ethidium bromide from calf thymus DNA with an intercalation constant (K) of approximately 33 μM, compared to approximately 11 μM for Shermilamine B—a roughly 3‑fold weaker DNA binding affinity [1]. This reduced intercalation is consistent with the bulkier, more lipophilic 3‑methyl‑2‑butenamide side chain sterically hindering insertion of the planar core between DNA base pairs. The intercalation affinity ranking (cystodytin J K ≈ 1.1 μM > eilatin K ≈ 12 μM ≈ Shermilamine B K ≈ 11 μM > Shermilamine C K ≈ 33 μM > dehydrokuanoniamine B K ≈ 68 μM > kuanoniamine D K ≈ 100 μM) demonstrates that the side‑chain identity directly modulates the primary molecular recognition event [1].

DNA intercalation Ethidium bromide displacement Binding affinity

Physicochemical Differentiation: Higher logP and Molecular Weight Distinguish Shermilamine C from the Acetamide‑Substituted Shermilamine B

Shermilamine C (C₂₄H₂₂N₄O₂S, MW 430.5 g/mol) differs from Shermilamine B (C₂₁H₁₈N₄O₂S, MW 390.5 g/mol) by the replacement of an acetamide side chain (‒NHCOCH₃) with a 3‑methyl‑2‑butenamide side chain (‒NHCOCH=C(CH₃)₂) [1][2]. This substitution adds 40 Da of molecular weight and introduces an additional sp² carbon and methyl group, yielding a predicted logP of approximately 3.73 for Shermilamine C versus an estimated lower logP for the less lipophilic Shermilamine B [2]. These physicochemical differences are predicted to affect membrane permeability, aqueous solubility, and protein binding, though direct experimental comparative pharmacokinetic data are not available in the published literature [1].

Lipophilicity logP prediction Physicochemical property comparison

Predicted Target Profile Divergence: Shermilamine C Shows Computational Selectivity for Cathepsin D and HIF‑1α Distinct from Shermilamine B

Computational target prediction (SwissTargetPrediction/admetSAR) identifies Cathepsin D (probability 97.60%) and Hypoxia‑inducible factor 1‑alpha (HIF‑1α, probability 97.23%) among the top predicted targets for Shermilamine C, alongside DNA topoisomerase II alpha (97.85%) [1]. These predicted off‑target interactions differ from the target profile computed for Shermilamine B (CHEMBL127873), which associates with a distinct protein interaction set [2]. Although these are computational predictions and not experimentally validated selectivity data, the divergence in predicted target space suggests that Shermilamine C and Shermilamine B may exhibit different polypharmacology profiles even within the same pyridoacridine scaffold class [1][2].

Target prediction Cathepsin D Hypoxia‑inducible factor Computational selectivity

Total Synthesis Status: Absence of a Completed Total Synthesis for Shermilamine C Creates Sourcing Constraints Distinct from Synthetically Accessible Analogs

Unlike Shermilamine B, for which a concise 11‑step total synthesis has been accomplished (8% overall yield), no completed total synthesis of Shermilamine C has been reported in the peer‑reviewed literature as of 2025 [2]. Shermilamine C is currently obtainable only through isolation from natural sources (Cystodytes sp. ascidians) or through custom synthesis, which has not been optimized and published [1][2]. This creates a supply‑chain differentiation: Shermilamine B can be reliably procured through synthetic chemistry approaches, whereas Shermilamine C remains dependent on natural product extraction, with implications for batch‑to‑batch consistency, scale‑up feasibility, and cost for multi‑gram applications [2].

Natural product sourcing Total synthesis Supply chain constraint

Shermilamine C: Evidence‑Based Research and Procurement Application Scenarios


Pyridoacridine Structure–Activity Relationship (SAR) Studies Requiring a Controlled Intermediate‑Potency Reference

When constructing a potency gradient across a pyridoacridine SAR panel, Shermilamine C (HCT IC₅₀ = 16.3 μM) fills the critical intermediate‑activity position between high‑potency compounds such as cystodytin J (IC₅₀ = 1.6 μM) and lower‑potency members such as kuanoniamine D (IC₅₀ = 7.8 μM) [1]. Its intermediate TOPO II inhibition (IC₉₀ = 138 μM) and DNA intercalation affinity (K ≈ 33 μM) provide a calibrated reference point that neither Shermilamine B nor dehydrokuanoniamine B can replicate exactly. Procurement of Shermilamine C specifically is justified when the goal is to resolve whether the 3‑methyl‑2‑butenamide side chain confers a distinct activity cliff versus the acetamide of Shermilamine B [1][2].

Mechanistic Dissection of DNA Intercalation vs. Topoisomerase II Poisoning vs. Catalytic Inhibition

Shermilamine C was explicitly characterized as a catalytic TOPO II inhibitor that does not stabilize cleavable complexes (no differential toxicity in BR1/xrs‑6 assay, DC ratio ≈ 8.1) [1]. Combined with its 3‑fold weaker DNA intercalation compared to Shermilamine B (K 33 vs. 11 μM), Shermilamine C is the preferred tool compound for experiments that aim to separate the contributions of DNA binding from enzyme inhibition. This is in contrast to eilatin, which showed biochemical induction activity in the BIA assay, suggesting a different mechanistic profile [1].

Natural Product Discovery and Chemical Ecology Studies of Cystodytes spp. Ascidians

Shermilamine C was co‑isolated with dehydrokuanoniamine B, cystodytin J, kuanoniamine D, shermilamine B, and eilatin from a single Fijian Cystodytes sp. specimen [1]. Researchers studying the chemical ecology, biosynthesis, or chemodiversity of ascidians require authentic Shermilamine C as a chromatographic and spectroscopic reference standard for dereplication of Cystodytes extracts. Its distinct retention time and NMR fingerprint (Table 2 in McDonald et al. 1994) enable unambiguous identification in complex natural product mixtures [1].

Cathepsin D or HIF‑1α Pathway Screening Cascades (Computationally Guided Prioritization)

Based on computational target prediction, Shermilamine C is predicted to engage Cathepsin D (97.60% probability) and HIF‑1α (97.23% probability) with high confidence, in addition to its canonical DNA topoisomerase II target [3]. For laboratories conducting phenotypic or target‑based screens in lysosomal protease or hypoxia‑response pathways, Shermilamine C provides a structurally defined, commercially cataloged hit compound with plausible multi‑target pharmacology, whereas Shermilamine B is predicted to engage a different protein interaction network [4]. Note that these predictions require experimental validation before target engagement claims can be made.

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